2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C26H26BrNO5 and its molecular weight is 512.4. The purity is usually 95%.
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Scientific Research Applications
Isolation and Synthesis
- A new benzylisoquinoline alkaloid closely related to the requested compound was isolated from the leaves of Beilschmiedia brevipes, highlighting the natural occurrence and synthetic potential of similar compounds (Pudjiastuti et al., 2010).
Antioxidant Properties
- Synthesized derivatives of (4-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone demonstrated effective antioxidant power, suggesting potential applications in combating oxidative stress (Çetinkaya et al., 2012); (Balaydın et al., 2010).
Enzyme Inhibition and Potential Therapeutic Applications
- Specific derivatives of this compound, such as compounds 9 and 23, have shown promising activity as selective butyrylcholinesterase (BChE) inhibitors, with additional anti-Aβ aggregation activity, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Jiang et al., 2019).
Structure-Activity Relationship Studies
- Alkylation studies of similar compounds provide insights into the chemical behavior and potential modifications to enhance biological activity or specificity (Kametani et al., 1977).
Demethylation Techniques
- Research into demethylation methods for compounds like (4-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone can provide valuable insights for synthetic chemistry and drug development (Fredriksson & Stone-Elander, 2002).
Additional Synthesis and Characterization
- Further studies on the synthesis and characterization of similar compounds, exploring their therapeutic potentials, have been conducted, demonstrating the broad interest in this class of compounds (Bonilla-Castañeda et al., 2022); (Li et al., 2017).
Carbonic Anhydrase Inhibition
- Certain derivatives show inhibition of human cytosolic carbonic anhydrase II, indicating potential for drug development for various conditions (Balaydın et al., 2012).
Partial O-Demethylation Studies
- Research into selective O-demethylation of similar compounds can inform strategies for chemical modifications and drug design (Brossi & Teitel, 1970).
Antioxidant Activity from Marine Sources
- Isolation of related bromophenols from marine sources like the red alga Rhodomela confervoides and their potent antioxidant activities suggest a natural source for these compounds (Li et al., 2011).
Cytotoxic Activity Against Cancer Cell Lines
- Studies on the cytotoxicity of tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines suggest potential applications in cancer therapy (Hatano et al., 2009).
Mechanism of Action in NMDA Receptor Modulation
- The compound has been utilized as a positive allosteric modulator for NMDA receptors, contributing to research in neurologic conditions such as schizophrenia and Parkinson’s disease (Strong et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to targetFtsZ , a key functional protein in bacterial cell division . This protein is currently considered a potential target for the development of novel antibacterial agents .
Mode of Action
It’s likely that it interacts with its target protein, possiblyFtsZ , leading to changes in the protein’s function and ultimately affecting bacterial cell division .
Biochemical Pathways
Given its potential interaction withFtsZ , it may impact the process of bacterial cell division .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Properties
IUPAC Name |
(4-bromophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrNO5/c1-30-20-8-10-21(11-9-20)33-16-23-22-15-25(32-3)24(31-2)14-18(22)12-13-28(23)26(29)17-4-6-19(27)7-5-17/h4-11,14-15,23H,12-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBMCGJPLIZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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